N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a useful research compound. Its molecular formula is C14H20N6O3S and its molecular weight is 352.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13175969 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activities
Certain derivatives of 1,2,4-triazole and oxadiazole have shown good to moderate activities against various microorganisms, suggesting potential as antimicrobial agents. This includes novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives synthesized for antimicrobial screening, where some compounds exhibited promising activities (Bektaş et al., 2010).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives were investigated for their anticancer and antiangiogenic activities in a mouse model, demonstrating significant tumor growth inhibition and suppression of tumor-induced endothelial proliferation, highlighting their potential as anticancer therapies (Chandrappa et al., 2010).
Synthesis and Characterization for Therapeutic Use
Synthesis and Biological Evaluation
Research on the synthesis of azole derivatives, including 1,3,4-oxadiazoles, and their evaluation for antimicrobial activities, provides a foundation for the development of new therapeutic agents. Compounds incorporating morpholine or thiomorpholine moieties were synthesized, showcasing the diverse chemical modifications possible for enhancing biological activity (Başoğlu et al., 2013).
Antifungal Activity
A novel series of 1,3,4-oxadiazole-2(3H)-thione derivatives exhibited promising antifungal activity against several human pathogenic fungal strains, indicating potential applications in developing antifungal drugs (Nimbalkar et al., 2016).
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S/c1-19(8-10-9-21-4-5-22-10)13-14(20-2-6-24-7-3-20)16-12-11(15-13)17-23-18-12/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKUINNFUCJLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C2=NC3=NON=C3N=C2N4CCSCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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